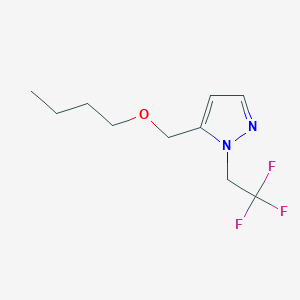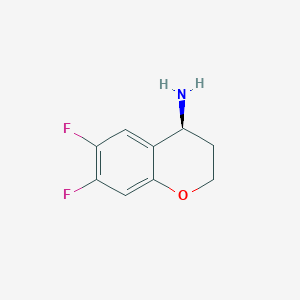
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound known for its unique chemical structure. As an organic molecule, it consists of multiple functional groups that provide versatile reactivity, making it significant in various chemical and biological applications.
準備方法
Synthetic Routes
The synthesis of 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone generally involves multiple steps:
Formation of 3-chloropyridin-4-yl derivative: : This step includes chlorination reactions usually facilitated by thionyl chloride or similar chlorinating agents under controlled temperatures.
Piperidin-1-yl group attachment: : The piperidine ring is introduced via nucleophilic substitution reactions involving appropriate piperidine derivatives.
Formation of 1H-1,2,4-triazol-1-yl group: : This segment is typically synthesized through cyclization reactions starting from hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial synthesis optimizes these reactions for scalability:
High-throughput chlorination: : Leveraging continuous flow systems for efficient chlorination.
Batch or continuous processing: : Utilizing large reactors for nucleophilic substitution and cyclization, ensuring high yield and purity.
化学反応の分析
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone participates in various chemical reactions:
Oxidation: : It can be oxidized to form various oxides, often using oxidizing agents like hydrogen peroxide or KMnO₄.
Reduction: : Employing reducing agents such as LiAlH₄ can modify certain functional groups.
Substitution: : The compound's halogen and triazole groups can undergo nucleophilic substitution, enabling the formation of various derivatives.
Hydrolysis: : Under acidic or basic conditions, hydrolysis can break down the compound into smaller fragments.
科学的研究の応用
Chemistry
In synthetic chemistry, 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone serves as an intermediate for various complex molecules, facilitating the creation of novel compounds with potential utility in various domains.
Biology and Medicine
Drug Development: : The compound’s structure allows it to act as a scaffold for the development of pharmacologically active agents, potentially targeting enzymes or receptors involved in disease pathways.
Enzyme Inhibition: : The triazole ring can interact with enzyme active sites, making it useful in designing enzyme inhibitors.
Industry
Material Science: : It can be incorporated into polymers to modify their properties, such as enhancing durability or thermal resistance.
Agriculture: : Potential use as a component in pesticides due to its activity against various pests.
作用機序
The compound's mechanism of action involves:
Molecular Targets: : The chloropyridinyl group can interact with cellular components, disrupting cellular processes. The triazole ring also exhibits binding affinity to specific proteins.
Pathways: : By binding to enzymes or receptors, it can inhibit or activate certain biochemical pathways, leading to desired pharmacological effects.
類似化合物との比較
Similar Compounds
1-(3-Chloropyridin-4-yl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone: : Similar in structure but lacks certain reactivity.
4-Chloro-1-piperidinyl-1,2,4-triazolyl ethane derivatives: : Shares similar functional groups but may exhibit different chemical behavior.
Chloropyridine-triazole conjugates: : Often used in similar applications but with varying effectiveness.
Uniqueness
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone stands out due to its specific combination of functional groups, offering unique reactivity and stability, making it valuable for targeted scientific and industrial applications.
This compound encapsulates a balance of reactivity and stability, making it a crucial player in synthetic, medicinal, and industrial chemistry
特性
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c15-12-7-16-4-1-13(12)22-11-2-5-19(6-3-11)14(21)8-20-10-17-9-18-20/h1,4,7,9-11H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMNPVKNFOHPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide](/img/structure/B2826006.png)



![methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826013.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)



![3-[2-methoxy-2-(thiophen-3-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2826024.png)

